Methyl 5-(4-bromophenyl)-1-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate
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Overview
Description
Methyl 5-(4-bromophenyl)-1-(2-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-c]pyrazole-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(4-bromophenyl)-1-(2-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-c]pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Esterification: The carboxylic acid group is converted to the methyl ester using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-bromophenyl)-1-(2-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-c]pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Hydrolysis: Acidic or basic conditions can be employed, using hydrochloric acid or sodium hydroxide, respectively.
Major Products
Substitution: Depending on the nucleophile, products can include various substituted derivatives.
Oxidation: Oxidized products may include ketones or carboxylic acids.
Reduction: Reduced products may include alcohols or amines.
Hydrolysis: The primary product is the corresponding carboxylic acid.
Scientific Research Applications
Methyl 5-(4-bromophenyl)-1-(2-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-c]pyrazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of methyl 5-(4-bromophenyl)-1-(2-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-c]pyrazole-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes or receptors involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-3-[(4-methoxyphenyl)methoxy]pyridine-2-carboxylate
- 5-bromo-2-(4-bromophenyl)pyridine
Uniqueness
Methyl 5-(4-bromophenyl)-1-(2-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-c]pyrazole-3-carboxylate stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C20H16BrN3O5 |
---|---|
Molecular Weight |
458.3 g/mol |
IUPAC Name |
methyl 5-(4-bromophenyl)-1-(2-methoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C20H16BrN3O5/c1-28-14-6-4-3-5-13(14)24-17-15(16(22-24)20(27)29-2)18(25)23(19(17)26)12-9-7-11(21)8-10-12/h3-10,15,17H,1-2H3 |
InChI Key |
FWPHJCTZBHWGFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C3C(C(=N2)C(=O)OC)C(=O)N(C3=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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